molecular formula C25H21F3N4O3 B12047792 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 476483-62-2

2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B12047792
CAS No.: 476483-62-2
M. Wt: 482.5 g/mol
InChI Key: CLEDBSHUOYLHCH-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nitrophenyl group, and a quinoline backbone. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization and subsequent nitrile formation under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been identified as a promising candidate in the development of pharmaceuticals due to its diverse biological activities:

  • Anticancer Properties : Research indicates that derivatives of quinoline compounds exhibit anticancer activity. The structural features of this compound facilitate interactions with biological targets involved in cancer progression .
  • Antimicrobial Activity : It has shown potential as an antimicrobial agent against various pathogens. The presence of the nitrophenyl group enhances its efficacy by increasing lipophilicity and improving membrane penetration .
  • Anti-inflammatory Effects : Studies have demonstrated that similar compounds can modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties .

Materials Science Applications

The unique structural characteristics of 2-amino derivatives make them suitable for applications in materials science:

  • Photoactive Materials : The compound can be utilized in the development of photoactive materials for organic photovoltaics and light-emitting diodes (LEDs). Its ability to absorb light and convert it into electrical energy is being explored .
  • Pigments : Due to its vibrant color properties, it can serve as a pigment in coatings and plastics. This application is particularly relevant for environmentally friendly products as it can be synthesized from biodegradable sources .

Agricultural Chemistry Applications

The compound's potential extends into agricultural chemistry:

  • Biodegradable Agrochemicals : Its derivatives are being investigated for use as biodegradable agrochemicals. These compounds can serve as effective pesticides or herbicides with reduced environmental impact compared to traditional chemicals .

Case Studies

Several case studies highlight the effectiveness and versatility of 2-amino derivatives:

  • Anticancer Activity Study : A study demonstrated that quinoline derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy Evaluation : In vitro studies showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The results indicated a concentration-dependent response, suggesting potential for therapeutic applications .
  • Development of Photoactive Materials : Research focused on synthesizing polymer composites incorporating quinoline derivatives revealed enhanced photostability and efficiency in energy conversion processes compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The presence of the trifluoromethyl and nitrophenyl groups enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable candidate for drug development .

Biological Activity

2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a synthetic compound that belongs to the class of hexahydroquinolines. Its complex structure and specific functional groups suggest potential biological activities, particularly in the field of cancer research.

The compound's molecular formula is C22H18ClN5O5SC_{22}H_{18}ClN_{5}O_{5}S, and its structure includes multiple functional groups that may contribute to its biological activity. The presence of a nitro group and a trifluoromethyl group are noteworthy as they can enhance the compound's reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in cancer cell proliferation.
  • DNA Interaction : The compound may interact with DNA, leading to disruption in replication and transcription processes.
  • Induction of Apoptosis : Evidence suggests that it may induce apoptosis in cancer cells by activating intrinsic pathways.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • Methodology : The MTT assay was employed to determine cell viability after treatment with the compound for 72 hours.
Cell LineIC50 (µM)Selectivity Index
HCT-1163.6 - 5.06.4
MCF-74.5 - 7.51.7
HeLa5.5 - 11.0Not specified

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, with lower values suggesting higher potency.

Apoptosis Induction

Flow cytometry analysis was utilized to assess the induction of apoptosis:

  • G0/G1 Phase Arrest : Treatment with the compound resulted in a significant increase in cells arrested at the G0/G1 phase.
  • Sub-G1 Population Increase : A concentration-dependent increase in the sub-G1 population was observed, indicating apoptosis.

Case Studies

A notable study evaluated the anticancer activity of this compound alongside structural analogs:

  • Study Design : A series of derivatives were synthesized and tested for their cytotoxic effects.
  • Findings : The study found that modifications to the substituents significantly affected biological activity, with certain derivatives showing enhanced potency against HCT-116 and MCF-7 cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameIC50 (µM)Mechanism
Compound A4.0Apoptosis Induction
Compound B6.0Enzyme Inhibition

This comparison highlights the unique efficacy of this compound in contrast to its analogs.

Properties

CAS No.

476483-62-2

Molecular Formula

C25H21F3N4O3

Molecular Weight

482.5 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H21F3N4O3/c1-24(2)11-19-22(20(33)12-24)21(14-6-8-16(9-7-14)32(34)35)18(13-29)23(30)31(19)17-5-3-4-15(10-17)25(26,27)28/h3-10,21H,11-12,30H2,1-2H3

InChI Key

CLEDBSHUOYLHCH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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